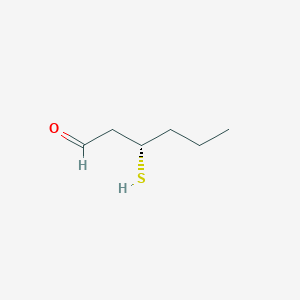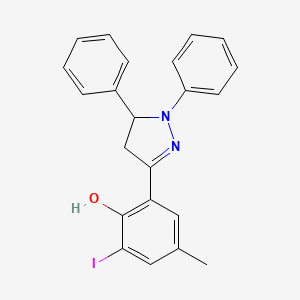
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazolidine ring, phenyl groups, an iodine atom, and a cyclohexadienone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the pyrazolidine ring. This can be achieved through the reaction of hydrazine with a suitable diketone, followed by the introduction of phenyl groups via Friedel-Crafts acylation. The cyclohexadienone moiety is then synthesized separately and coupled with the pyrazolidine intermediate under controlled conditions. The final step involves the iodination of the compound using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce various alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-chloro-4-methylcyclohexa-2,4-dien-1-one: Similar structure but with a chlorine atom instead of iodine.
6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-bromo-4-methylcyclohexa-2,4-dien-1-one: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 6-(1,5-Diphenylpyrazolidin-3-ylidene)-2-iodo-4-methylcyclohexa-2,4-dien-1-one makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions, potentially leading to distinct chemical and biological behaviors.
特性
CAS番号 |
259535-04-1 |
|---|---|
分子式 |
C22H19IN2O |
分子量 |
454.3 g/mol |
IUPAC名 |
2-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-6-iodo-4-methylphenol |
InChI |
InChI=1S/C22H19IN2O/c1-15-12-18(22(26)19(23)13-15)20-14-21(16-8-4-2-5-9-16)25(24-20)17-10-6-3-7-11-17/h2-13,21,26H,14H2,1H3 |
InChIキー |
HPJSRQDFCGJJEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)I)O)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




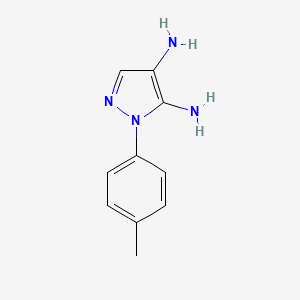

![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
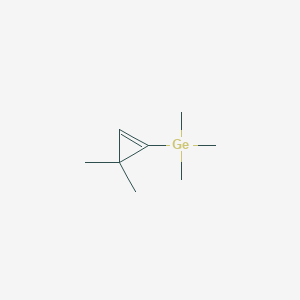
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
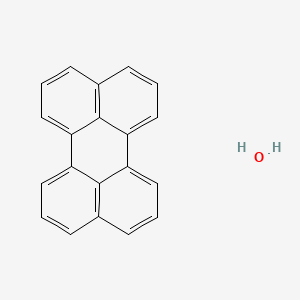
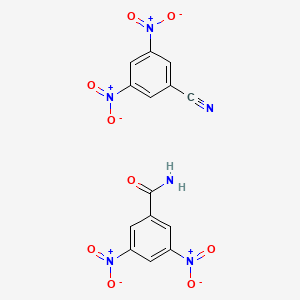
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
